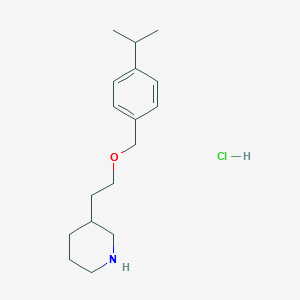
4-溴-3-(3-甲氧基丙氧基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(3-methoxypropoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a 3-(3-methoxypropoxy) group at the 3-position
科学研究应用
4-Bromo-3-(3-methoxypropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
生化分析
Biochemical Properties
4-Bromo-3-(3-methoxypropoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 4-Bromo-3-(3-methoxypropoxy)benzoic acid on different cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Bromo-3-(3-methoxypropoxy)benzoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately influence cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-(3-methoxypropoxy)benzoic acid can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to altered biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-(3-methoxypropoxy)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining the safe and effective use of this compound in research .
Metabolic Pathways
4-Bromo-3-(3-methoxypropoxy)benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential processes .
Transport and Distribution
The transport and distribution of 4-Bromo-3-(3-methoxypropoxy)benzoic acid within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining the compound’s efficacy and potential side effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(3-methoxypropoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-hydroxybenzoic acid.
Etherification: The hydroxyl group at the 3-position is etherified with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the 3-(3-methoxypropoxy) group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-3-(3-methoxypropoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides or thiocyanates.
Esterification: Various esters depending on the alcohol used.
Reduction: The corresponding alcohol.
相似化合物的比较
Similar Compounds
4-Bromo-3-methoxybenzoic acid: Lacks the 3-(3-methoxypropoxy) group.
3-Bromo-4-methoxybenzoic acid: Different substitution pattern on the benzene ring.
4-Bromo-3-methylbenzoic acid: Contains a methyl group instead of the methoxypropoxy group.
Uniqueness
4-Bromo-3-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the bromine atom and the 3-(3-methoxypropoxy) group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
4-bromo-3-(3-methoxypropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(11(13)14)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOFJBNFIGRJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)






![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)
